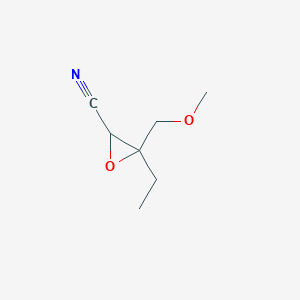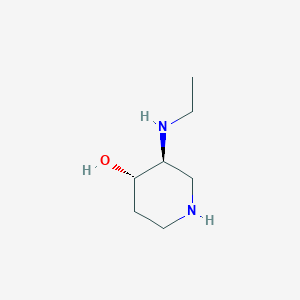
5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H8O5 It features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, with a methoxycarbonyl group and a carboxylic acid group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acid anhydrides or the use of palladium-catalyzed coupling reactions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The benzofuran ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.
Material Science: Its structure may be useful in designing novel materials with specific properties, such as polymers or advanced coatings.
Biological Studies: The compound can be used in studies related to enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)-2-furoic acid: Similar in structure but lacks the benzene ring.
5-(Methoxycarbonyl)-2-pyridinecarboxylic acid: Contains a pyridine ring instead of a benzofuran ring.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains additional halogen substituents.
Uniqueness
5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is unique due to its benzofuran ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where the combination of aromaticity and heterocyclic structure is desired.
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-methoxycarbonyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)6-2-3-8-7(4-6)5-9(16-8)10(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
HEUPKIISMGSLGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B15257273.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)
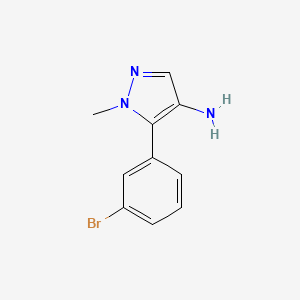
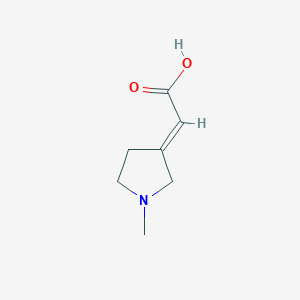
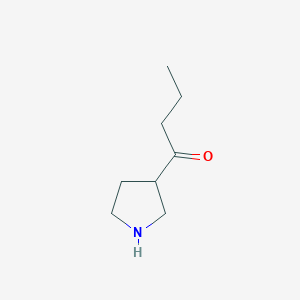
![(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
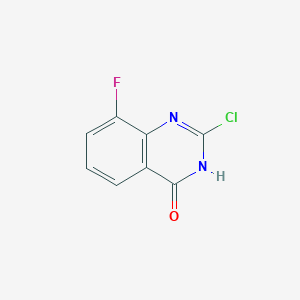
![2-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B15257342.png)
